molecular formula C22H31N5O B12129770 2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12129770
M. Wt: 381.5 g/mol
InChI Key: PIAJSWFIHPFVGG-UHFFFAOYSA-N
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Description

2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with amino, hexyl, and pentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-N-hexyl-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C22H31N5O

Molecular Weight

381.5 g/mol

IUPAC Name

2-amino-N-hexyl-1-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C22H31N5O/c1-3-5-7-10-14-24-22(28)18-19-21(27(20(18)23)15-11-6-4-2)26-17-13-9-8-12-16(17)25-19/h8-9,12-13H,3-7,10-11,14-15,23H2,1-2H3,(H,24,28)

InChI Key

PIAJSWFIHPFVGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCCC)N

Origin of Product

United States

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